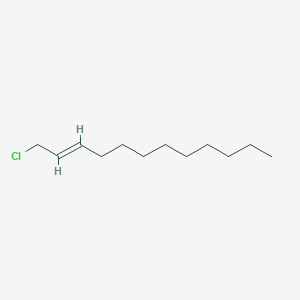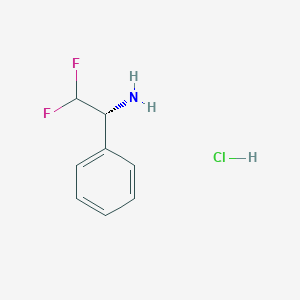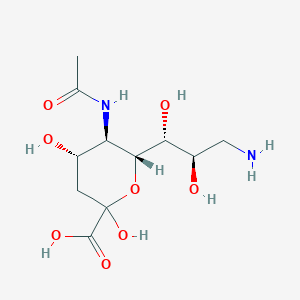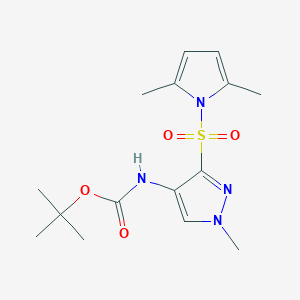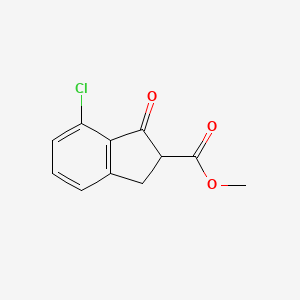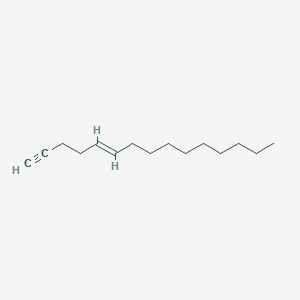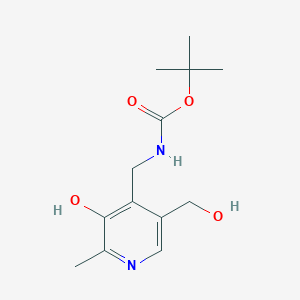
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt is a useful research compound. Its molecular formula is C₂₅H₃₃NaO₇ and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, also known as hydrocortisone sodium succinate, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Hydrocortisone sodium succinate interacts with its target, the glucocorticoid receptor, to exert its effects . It mimics the action of naturally occurring glucocorticoids, such as hydrocortisone and cortisone . These hormones are known for their anti-inflammatory effects in disorders of many organ systems .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, hydrocortisone sodium succinate triggers a series of biochemical reactions that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . This results in a decrease in inflammation and an overall reduction in the immune response .
Pharmacokinetics
Hydrocortisone sodium succinate is readily absorbed from the gastrointestinal tract . Its high water solubility allows for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of hydrocortisone are required rapidly . The effects of hydrocortisone sodium succinate are evident within one hour and persist for a variable period .
Result of Action
The molecular and cellular effects of hydrocortisone sodium succinate’s action include a reduction in inflammation and a modulation of the immune response . This can lead to relief from symptoms in conditions such as adrenocortical deficiency states .
Action Environment
The action, efficacy, and stability of hydrocortisone sodium succinate can be influenced by various environmental factors. For instance, the pH of the reconstituted solution is adjusted with sodium hydroxide so that it is within the USP specified range of 7 to 8 . This ensures optimal conditions for the compound’s action.
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt' involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Succinic anhydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregnenolone is reacted with succinic anhydride in the presence of sodium hydroxide to form 17α-hydroxy-3-oxo-pregn-4-ene-21,20-carboxylic acid.", "Step 2: The resulting compound is then reacted with acetic anhydride and pyridine to form the corresponding acetylated derivative.", "Step 3: The acetylated derivative is then hydrolyzed with sodium hydroxide to form 21-(3-acetoxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione.", "Step 4: The resulting compound is then reacted with sodium bicarbonate and methanol to form the monosodium salt of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt.", "Step 5: The final product is purified by recrystallization from chloroform and water, and dried to obtain the desired compound." ] } | |
CAS No. |
70795-33-4 |
Molecular Formula |
C₂₅H₃₃NaO₇ |
Molecular Weight |
468.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


